Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate
Description
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl 2-(4-tert-butylphenyl)-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C20H22N2O2/c1-5-24-19(23)14-8-11-16-17(12-14)22-18(21-16)13-6-9-15(10-7-13)20(2,3)4/h6-12H,5H2,1-4H3,(H,21,22) |
InChI Key |
AMVFMXPOKMJZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Condensation of Diamines with Carbonyl Derivatives
The benzimidazole scaffold is classically synthesized via acid-catalyzed condensation of o-phenylenediamine derivatives with carbonyl compounds. For ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate, this involves reacting ethyl 3,4-diaminobenzoate with 4-(tert-butyl)benzaldehyde under dehydrating conditions. The reaction proceeds through Schiff base formation, followed by cyclization to yield the target compound.
Key conditions include:
Stobbe Condensation for Intermediate Synthesis
An alternative route employs Stobbe condensation to generate α,β-unsaturated esters, which are subsequently cyclized. For example, (E)-4-(1-benzyl-2-(tert-butyl)-1H-imidazole-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid (Example 4-3 in WO2015005615A1) is synthesized using potassium tert-butoxide in ethanol at 50–55°C. While this method initially targets N-benzyl-protected intermediates, deprotection via hydrogenation or acidolysis could yield the free benzimidazole.
Stepwise Synthesis and Optimization
Step 1: Preparation of Ethyl 3,4-Diaminobenzoate
Ethyl 3,4-diaminobenzoate serves as the critical diamine precursor. It is synthesized by:
-
Nitration of ethyl 4-aminobenzoate to introduce a nitro group at position 3.
-
Catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine.
Reaction Conditions :
Step 2: Cyclization with 4-(tert-Butyl)benzaldehyde
The diamine reacts with 4-(tert-butyl)benzaldehyde in refluxing ethanol with HCl (3 equiv.). The mixture is stirred for 12 hours, cooled, and neutralized with NaHCO₃ to precipitate the product.
Characterization Data :
Alternative Route: Functionalization of Preformed Benzimidazole
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Yield | Advantages | Challenges |
|---|---|---|---|---|
| Acid-Catalyzed Condensation | Ethyl 3,4-diaminobenzoate, aldehyde | 68% | One-pot, cost-effective | Requires high-purity diamine |
| Stobbe Condensation | Imidazole intermediates | 50–60% | Scalable for industrial production | Multi-step, protection/deprotection |
| Suki Coupling | Iodobenzimidazole, boronic acid | 55–60% | Regioselective aryl introduction | Expensive catalysts, inert conditions |
Large-Scale Production Considerations
Solvent and Reagent Selection
-
Preferred Solvents : Ethanol (low toxicity, easy recovery) and acetonitrile (polar aprotic for Stobbe condensation).
-
Bases : Potassium tert-butoxide (for Stobbe) and sodium ethoxide (for esterification).
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester at position 6 undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further functionalization or biological studies.
Reaction Conditions
-
Reagents : Lithium hydroxide (LiOH) in a THF/MeOH/H₂O solvent system.
-
Temperature : 0°C to room temperature.
Product :
2-(4-(tert-Butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylic acid ( , CID 13633607).
Mechanism :
Nucleophilic acyl substitution, where hydroxide ion attacks the carbonyl carbon, leading to ester cleavage.
N-Alkylation at the Imidazole N-1 Position
The N-H group at position 1 is susceptible to alkylation, enabling the introduction of substituents for pharmacological optimization.
Reaction Conditions
-
Reagents : Methyl iodide (MeI) or benzyl bromide with potassium carbonate (K₂CO₃) in acetonitrile .
-
Temperature : Room temperature.
Example :
| Substrate | Alkylating Agent | Product | Yield | Source |
|---|---|---|---|---|
| Target compound | MeI | 1-Methyl derivative | 38.5% | |
| Analogous benzimidazole | Benzyl bromide | 1-Benzyl derivative | 79% |
Mechanism :
Base-mediated deprotonation of N-H, followed by nucleophilic substitution (SN2) at the alkyl halide.
Electrophilic Aromatic Substitution
The tert-butylphenyl ring undergoes bromination under electrophilic conditions. The tert-butyl group directs substitution to the para position relative to the benzimidazole core.
Reaction Conditions
Product :
Brominated derivative at the para position of the tert-butylphenyl ring.
Cross-Coupling Reactions
After bromination, Suzuki-Miyaura coupling introduces aryl or heteroaryl groups.
Reaction Conditions
-
Reagents : Arylboronic acid, cesium carbonate (Cs₂CO₃), palladium catalyst .
-
Solvent : Dimethyl sulfoxide (DMSO).
Example :
| Brominated Substrate | Boronic Acid | Product | Yield | Source |
|---|---|---|---|---|
| 5-Bromo-1-methyl derivative | 4-Methyl-3-boronophenyl | Biaryl derivative | 62% |
Condensation Reactions
The N-H group participates in condensation with aldehydes to form Schiff bases, which are precursors for heterocyclic systems .
Reaction Conditions
Mechanism :
Oxidative condensation involving imine formation followed by cyclization.
Functionalization of the Carboxylic Acid
The hydrolyzed carboxylic acid can be converted to amides or esters via coupling reactions.
Reaction Conditions
Example :
| Carboxylic Acid | Amine | Product (Amide) | Yield | Source |
|---|---|---|---|---|
| 2-(4-tert-Butylphenyl)-1H-... | Piperazine derivatives | Piperazine-coupled amide | 68% |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate. These compounds exhibit significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116) and others. For instance, research indicates that certain benzimidazole derivatives demonstrate IC50 values comparable to standard chemotherapeutics, suggesting their potential as effective anticancer agents .
Antimicrobial Properties
Benzimidazole derivatives have also been evaluated for their antimicrobial activities. Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of specific substituents on the aromatic ring has been linked to enhanced antimicrobial activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structural configuration and the nature of the target. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Halogen-Substituted Derivatives
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate derivatives (e.g., methyl or ethyl esters):
The fluorine atom at the para position increases metabolic stability and electron-withdrawing effects, enhancing receptor binding in some contexts. For example, 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole was synthesized in 92% yield and demonstrated metabolic stability in pharmacokinetic studies . - 2-(4-Chlorophenyl)-1H-benzo[d]imidazole :
Chlorine’s larger atomic radius compared to fluorine may improve steric interactions but reduce solubility. This derivative is commercially available and used as a building block in drug discovery .
Alkyl-Substituted Derivatives
- Such derivatives are synthesized via 72-hour reflux in methanol with sulfuric acid, yielding moderate to high purity .
- Ethyl 2-(butylamino)-1H-benzo[d]imidazole-6-carboxylate: Substitution with an amino-butyl chain introduces hydrogen-bonding capability, as seen in necroptosis inhibitors. Yields for these compounds range from 14% to 64%, depending on reaction conditions .
Nitro-Substituted Derivatives
Ester Group Variations
- Methyl vs. Similarity scoring (0.89–1.00) in structural databases highlights minor but significant differences in physicochemical properties .
- Ethylmethylcarbamate Hybrids :
Hybrids like RIV–BIMa derivatives (e.g., ethylmethylcarbamate-linked compounds) show multi-target activity in Alzheimer’s disease models, combining cholinesterase inhibition with anti-amyloid effects .
Data Tables
Key Research Findings
Synthetic Accessibility: Methyl and ethyl esters are typically synthesized via acid-catalyzed esterification or nucleophilic substitution, with yields heavily dependent on reflux duration (e.g., 72 hours for methyl derivatives ).
Biological Activity :
- Aromatase Inhibition : Methyl-substituted derivatives (e.g., 2a–c) showed IC50 values in the micromolar range, suggesting the tert-butyl group in the target compound could enhance potency through hydrophobic interactions .
- Neurodegenerative Applications : Ethylmethylcarbamate hybrids (e.g., RIV–BIMa) demonstrated dual cholinesterase and amyloid-beta aggregation inhibition, highlighting the versatility of benzo[d]imidazole scaffolds .
The tert-butyl group’s hydrophobicity may improve target binding but could necessitate formulation adjustments for in vivo delivery.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate, and what reaction conditions optimize yield?
- The synthesis typically involves multi-step protocols, including condensation of methyl 3,4-diaminobenzoate with substituted carboxylic acids under microwave-assisted conditions. Key reagents include propylphosphonic anhydride (T3P) and DIPEA as catalysts, with reaction temperatures controlled between 80–120°C to achieve yields of 50–70% .
- Critical step : Cyclization of intermediates using chlorinating agents (e.g., POCl₃) to form the benzimidazole core. Purity is enhanced via column chromatography (ethyl acetate/hexane gradients) .
Q. How is the structural integrity of this compound validated in academic research?
- Analytical techniques :
- ¹H/¹³C NMR : Peaks at δ 8.19 ppm (aromatic protons) and δ 170–175 ppm (ester carbonyl) confirm regiochemistry .
- IR spectroscopy : Absorbances at 1658 cm⁻¹ (C=O stretch) and 3115 cm⁻¹ (N-H bend) validate functional groups .
- HPLC : Retention times (e.g., tR = 5.85–10.81 min) are benchmarked against standards to confirm >95% purity .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial assays : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli in broth microdilution tests .
- Anticancer screening : IC₅₀ of 12–25 µM in MCF-7 (breast cancer) and A549 (lung cancer) cell lines via MTT assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological considerations :
- Assay variability : Differences in cell culture conditions (e.g., serum concentration, incubation time) may alter results. Standardize protocols using CLSI guidelines .
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl esters) to isolate substituent effects. For example, methyl esters show 20% higher cytotoxicity due to improved cellular uptake .
Q. What strategies improve the synthetic yield and scalability of this compound for in vivo studies?
- Catalyst optimization : Replace T3P with polymer-supported reagents to simplify purification and reduce byproducts .
- Solvent selection : Use DMF/THF mixtures (3:1 v/v) to enhance solubility of intermediates, achieving 85% yield in scaled-up batches (>10 g) .
- Process analytical technology (PAT) : Implement real-time FTIR monitoring to track reaction progression and minimize over-alkylation .
Q. How do substituents on the benzimidazole core influence target selectivity in kinase inhibition assays?
- Structure-activity relationship (SAR) insights :
| Substituent Position | Group | Kinase Inhibition (IC₅₀, nM) | Selectivity Ratio (vs. Off-Targets) |
|---|---|---|---|
| 2-(4-tert-butylphenyl) | tert-Butyl | 45 ± 3 (EGFR) | 12:1 (EGFR vs. VEGFR2) |
| 2-(4-chlorophenyl) | Cl | 120 ± 8 (VEGFR2) | 3:1 (VEGFR2 vs. EGFR) |
- Key finding : Bulky substituents (e.g., tert-butyl) enhance hydrophobic interactions with EGFR’s ATP-binding pocket .
Q. What advanced computational methods predict the pharmacokinetic properties of this compound?
- In silico tools :
- ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (logBB = -0.8) and CYP3A4 inhibition risk .
- Molecular docking : AutoDock Vina simulations reveal hydrogen bonding between the ester carbonyl and EGFR’s Met793 residue (binding energy: -9.2 kcal/mol) .
Methodological Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
